molecular formula C10H12O2 B2916736 Isochroman-7-ylmethanol CAS No. 1391113-48-6

Isochroman-7-ylmethanol

Cat. No.: B2916736
CAS No.: 1391113-48-6
M. Wt: 164.204
InChI Key: KDVZVWNZPXLPEP-UHFFFAOYSA-N
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Description

Isochroman-7-ylmethanol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.204. The purity is usually 95%.
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Scientific Research Applications

Drug Delivery Systems

Isochroman derivatives have been explored for their potential in drug delivery systems. For instance, perylene-3-ylmethanol nanoparticles, a structurally similar compound, were utilized as drug delivery nanocarriers. These nanoparticles acted as both phototriggers for drug release and fluorescent chromophores for cell imaging, demonstrating their multifunctional capability in delivering anticancer drugs while enabling real-time monitoring of drug release (Jana, Devi, Maiti, & Singh, 2012).

Photochromic Bio-Materials

Isochroman derivatives have found applications in the development of photochromic materials for bio-sensing and cellular imaging. These materials can undergo reversible transformations between different isomers upon exposure to light, allowing for optical manipulation of bio-macromolecules. This property opens up new possibilities for designing photo-responsive nanocarriers and bio-materials (Zhang, Wang, & Tian, 2014).

Synthetic Organic Chemistry

Isochromanones and isoquinolines, crucial intermediates for complex chemical syntheses, have been efficiently synthesized via a Yb(OTf)3-catalyzed tandem process involving oxiranyl and aziridinyl ketones. This method showcases the role of isochroman derivatives in facilitating the synthesis of bioactive compounds and pharmaceuticals (Wei & Zhang, 2012).

Antimicrobial Activity

Novel isochroman-triazoles and thiadiazole hybrids have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited moderate to good activity against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Saeed & Mumtaz, 2017).

Biological Activities and Medicinal Applications

Isochroman derivatives have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory effects. Their structural diversity and the ability to modulate pharmacological properties through structural modifications make them valuable in drug discovery and development (Zhao et al., 2020).

Mechanism of Action

Target of Action

Isochroman-7-ylmethanol, also known as 3,4-dihydro-1H-isochromen-7-ylmethanol, is a compound with a privileged isochroman motif The isochroman motif is known to be present in a wide variety of biologically active molecules .

Mode of Action

The mode of action of this compound involves its interaction with its targets through the oxa-Pictet–Spengler reaction . This reaction is a straightforward and modular way to construct the isochroman motif . The reaction starts from an epoxide, rather than an aldehyde, which greatly expands the scope and rate of the reaction . The use of hexafluoroisopropanol (HFIP) as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the oxa-Pictet–Spengler reaction . This reaction facilitates the initial Meinwald rearrangement, where epoxides are first converted in situ into the corresponding aldehydes before reacting further . The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions, also in HFIP .

Result of Action

The result of the action of this compound is the formation of functionalised isochromans . These isochromans can be further derivatised by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the use of HFIP as a solvent can expand the electrophile scope and facilitate the initial Meinwald rearrangement . .

Biochemical Analysis

Biochemical Properties

Isochroman-7-ylmethanol plays a role in biochemical reactions, particularly in the synthesis of α-alkoxy isochroman derivatives . This process involves electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols . The presence of electron-donating groups on the phenyl ethanol ring, such as the methylenedioxy group, often found in bioactive compounds, has been shown to be effective in this process .

Cellular Effects

It is known that isochromans, the family to which this compound belongs, are present in a wide variety of biologically active molecules . These molecules have been associated with various biological activities, including central nervous system (CNS) effects, antioxidant properties, antimicrobial activity, antihypertensive effects, antitumor activity, and anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound is largely related to its role in the synthesis of α-alkoxy isochroman derivatives . This process involves electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols . The presence of benzoic acid in this process facilitates the electro-oxidation process and increases the product yield .

Temporal Effects in Laboratory Settings

It is known that the synthesis of α-alkoxy isochroman derivatives, a process in which this compound plays a role, can be carried out on a gram scale .

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the synthesis of α-alkoxy isochroman derivatives . This process involves electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols .

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-7-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,11H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVZVWNZPXLPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391113-48-6
Record name (3,4-dihydro-1H-2-benzopyran-7-yl)methanol
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